molecular formula C10H11ClO2 B15324328 1-Chloro-2,3-dimethoxy-5-vinylbenzene

1-Chloro-2,3-dimethoxy-5-vinylbenzene

Cat. No.: B15324328
M. Wt: 198.64 g/mol
InChI Key: FAVMSTKVQHAOBG-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethoxy-5-vinylbenzene is a versatile organic building block of high interest in synthetic chemistry. This compound features both a vinyl group and a chloro substituent on a trimethoxybenzene ring, making it a valuable precursor for various coupling reactions and polymerizations. Its structure allows for further functionalization at multiple sites, enabling the synthesis of complex molecules and specialized polymers. Researchers utilize this chemical in the development of advanced materials, including functionalized polymers and dendrimers. It also serves as a key intermediate in the synthesis of pharmaceuticals and liquid crystals. The compound must be handled by qualified professionals in a controlled laboratory setting. 1-Chloro-2,3-dimethoxy-5-vinylbenzene is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-chloro-5-ethenyl-2,3-dimethoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h4-6H,1H2,2-3H3

InChI Key

FAVMSTKVQHAOBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethoxy-5-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound may include the use of chlorinating agents and methoxylating reagents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of 1-Chloro-2,3-dimethoxy-5-vinylbenzene typically involves large-scale electrophilic aromatic substitution reactions. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-dimethoxy-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of derivatives with hydrogenated functional groups.

    Substitution: Formation of compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-2,3-dimethoxy-5-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-2,3-dimethoxy-5-vinylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biochemical studies or industrial processes.

Comparison with Similar Compounds

1-Chloro-3,5-dimethoxybenzene (C₈H₉ClO₂)

  • Substituents : Methoxy groups at positions 3 and 5 create strong electron-donating effects, activating the ring toward electrophilic substitution.
  • Physical Properties : Lower molecular weight (172.61 g/mol) and crystalline structure (melting point 35°C) suggest higher rigidity compared to the vinyl-substituted analog.
  • Reactivity : Preferential reactivity at the para position to chlorine due to methoxy directing effects.

1-Chloro-3-ethenyl-5-fluorobenzene (C₈H₆ClF)

  • Applications : Fluorine enhances metabolic stability in pharmaceuticals, whereas the vinyl group enables participation in Diels-Alder or Heck reactions.

1-Chloro-2,3-dimethoxy-5-vinylbenzene

  • The vinyl group at position 5 offers a site for polymerization or cycloaddition reactions.
  • Hypothetical Solubility : Likely less polar than 1-chloro-3,5-dimethoxybenzene due to reduced symmetry and the hydrophobic vinyl group.

Notes on Data Limitations

  • Direct experimental data (e.g., melting point, solubility) for 1-chloro-2,3-dimethoxy-5-vinylbenzene are unavailable in the provided sources. Properties are inferred from analogs.
  • Positional isomerism (e.g., 2,3-dimethoxy vs. 3,5-dimethoxy) significantly alters electronic and steric profiles, necessitating caution in extrapolating data.

Q & A

Q. What are the optimized synthetic routes for 1-Chloro-2,3-dimethoxy-5-vinylbenzene, and how can reaction conditions be adjusted to enhance yield?

  • Methodological Answer : Synthesis typically involves halogenation and methoxylation of substituted benzene precursors. For example, brominated analogs (e.g., 1-Bromo-2-chloro-3,5-dimethoxybenzene) are synthesized via electrophilic substitution using Lewis acid catalysts like AlCl₃ . To optimize yield:
  • Control reaction temperature (60–80°C) to minimize side reactions.
  • Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.
  • Monitor progress via TLC or HPLC to terminate reactions at peak product formation.

Q. Which analytical techniques are critical for characterizing 1-Chloro-2,3-dimethoxy-5-vinylbenzene?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., vinyl proton signals at δ 5.1–5.8 ppm) .
  • HPLC-MS : Quantifies purity and identifies impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal structure and bond angles, as demonstrated for structurally related indole derivatives .

Q. How should 1-Chloro-2,3-dimethoxy-5-vinylbenzene be stored to ensure stability?

  • Methodological Answer :
  • Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the vinyl group.
  • Avoid exposure to moisture; silica gel desiccants in storage containers are recommended .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the vinyl group in 1-Chloro-2,3-dimethoxy-5-vinylbenzene?

  • Methodological Answer : The vinyl group undergoes electrophilic additions (e.g., bromination) and Diels-Alder reactions. Kinetic studies using UV-Vis spectroscopy can track reaction rates under varying pH and solvent polarity. Computational models (e.g., DFT) predict regioselectivity, as seen in fluorinated benzene analogs .

Q. How can computational chemistry predict electronic properties and reactive sites in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software like MOE models charge distribution, as applied to similar chlorinated aromatics .
  • Molecular Dynamics Simulations : Simulate solvent interactions to predict solubility and aggregation behavior .

Q. What strategies assess the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates. For example, brominated analogs form stable complexes with trypsin-like proteases .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time for protein-ligand interactions .

Q. How can isotopic labeling (e.g., deuterium) be utilized to study metabolic pathways of this compound?

  • Methodological Answer :
  • Synthesize deuterated analogs (e.g., replacing methoxy hydrogens with ²H) via Pd-catalyzed H/D exchange.
  • Track metabolic products using LC-MS/MS, as demonstrated for dichlorotoluene-D₃ derivatives .

Q. What experimental approaches identify degradation products under oxidative conditions?

  • Methodological Answer :
  • Accelerated Oxidative Stress Tests : Expose the compound to H₂O₂/UV light and analyze degradation via GC-MS.
  • EPR Spectroscopy : Detects free radical intermediates formed during oxidation .

Q. How can regioselective functionalization of the benzene ring be achieved?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use tert-butyllithium to deprotonate methoxy groups, enabling selective halogenation at the para position .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct substitutions .

Q. What in vitro models evaluate the cytotoxicity of 1-Chloro-2,3-dimethoxy-5-vinylbenzene?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines.
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation, correlating with toxicity .

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